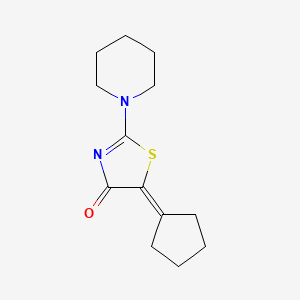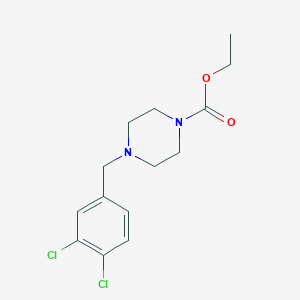![molecular formula C18H19N3OS B5751178 2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a potent neurotoxin that has been shown to cause Parkinson's disease-like symptoms in humans and other animals. However, MPTP has also been used as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders.
作用機序
2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
This compound has been shown to cause a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, oxidative stress, mitochondrial dysfunction, and the development of Parkinson's disease-like symptoms. This compound has also been shown to affect other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
実験室実験の利点と制限
One of the main advantages of using 2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, which is a key feature of Parkinson's disease. This makes this compound a useful tool for studying the pathogenesis of Parkinson's disease and developing new treatments for the condition. However, this compound also has some limitations, including its toxicity and potential for off-target effects on other neurotransmitter systems.
将来の方向性
There are several future directions for research on 2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile, including the development of new treatments for Parkinson's disease, the identification of new targets for drug development, and the use of this compound as a tool for studying other neurological disorders. Some potential areas of research include the development of neuroprotective agents that can prevent the selective destruction of dopaminergic neurons, the identification of new targets for drug development based on the mechanisms of this compound toxicity, and the use of this compound as a tool for studying the mechanisms of other neurological disorders.
合成法
2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile can be synthesized using a variety of methods, including the reaction of 2-chloro-6-phenylnicotinonitrile with 2-(4-morpholinyl)ethylthiol in the presence of a base. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurological disorders. This compound is known to selectively destroy dopaminergic neurons in the substantia nigra, which is the same area of the brain that is affected in Parkinson's disease. This makes this compound a useful tool for studying the pathogenesis of Parkinson's disease and developing new treatments for the condition.
特性
IUPAC Name |
2-(2-morpholin-4-ylethylsulfanyl)-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c19-14-16-6-7-17(15-4-2-1-3-5-15)20-18(16)23-13-10-21-8-11-22-12-9-21/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECYQCBZALYEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-bromophenyl)butylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5751115.png)
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)


![5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)

![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)



![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
